molecular formula C9H7NO3S B3065746 Quinoline-3-sulfonic acid CAS No. 6046-41-9

Quinoline-3-sulfonic acid

Cat. No. B3065746
CAS RN: 6046-41-9
M. Wt: 209.22 g/mol
InChI Key: ITXXHPLNLYEVQT-UHFFFAOYSA-N
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Description

Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo [b]pyridine or 1-aza-naphthalene . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo [b]pyridine or 1-aza-naphthalene with the C9H7N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Chemical Reactions Analysis

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Furthermore, there are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .


Physical And Chemical Properties Analysis

Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo [b]pyridine or 1-aza-naphthalene with the C9H7N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Scientific Research Applications

1. Catalysis in Organic Synthesis

Quinoline-3-sulfonic acid and its derivatives have been extensively used as catalysts in organic synthesis. For example, sulfonated cellulose and starch have been applied as new catalysts for the Fridedlander synthesis of quinolines, a process that involves the condensation reaction of 2-aminoarylketone with activated CH-acid compounds (Shaabani et al., 2008). Similarly, nanocrystalline titania-based sulfonic acid (TiO2-Pr-SO3H) has been used as a catalyst for the synthesis of quinoxalines, offering advantages like mild acidity, quantitative yields, short reaction times, and suitability for heat- or acid-sensitive substrates (Atghia & Beigbaghlou, 2013).

2. Analytical Method Development

Quinoline-3-sulfonic acid derivatives have also been utilized in analytical chemistry. A spectrophotometric method involving quinoline hydrochloride for determining sulfonic acids in wood material has been developed, offering high selectivity and sensitivity (Westermark & Samuelsson, 1993).

3. Polymerization Studies

In polymer science, quinoline-3-sulfonic acid derivatives have been studied for their role in polymerization reactions. For instance, the ring-opening polymerization of 3-hydroxy-1-propane sulfonic acid sultone, where quinoline was used as an initiator, showed a macrozwitterion mechanism with observable equilibrium between monomer and polymer (Hashimoto et al., 1974).

4. Synthesis of Novel Compounds

Quinoline-3-sulfonic acid derivatives have been instrumental in synthesizing various biologically active compounds. For example, visible-light-induced oxidative cyclization of N-propargylanilines with sulfinic acids developed 3-sulfonated quinoline derivatives under photocatalyst-free conditions (Zhang et al., 2019). Additionally, the copper-catalyzed electrophilic cyclization of N-propargylamines with sodium sulfinate for the synthesis of 3-sulfonated quinolines is another notable example (Li et al., 2019).

Mechanism of Action

Quinolones inhibit DNA gyrase and topoisomerase IV activities, two enzymes essential for bacteria viability . The acquisition of quinolone resistance is frequently related to chromosomal mutations .

Safety and Hazards

Avoid contact with skin and eyes. Avoid formation of dust and aerosols . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .

properties

IUPAC Name

quinoline-3-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c11-14(12,13)8-5-7-3-1-2-4-9(7)10-6-8/h1-6H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXXHPLNLYEVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649921
Record name Quinoline-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-3-sulfonic acid

CAS RN

6046-41-9
Record name Quinoline-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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